Azoxystrobin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

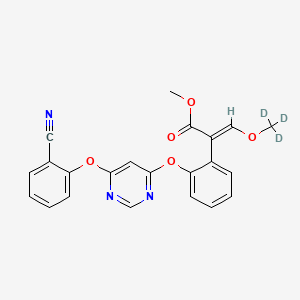

Molecular Formula |

C22H17N3O5 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-(trideuteriomethoxy)prop-2-enoate |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i1D3 |

InChI Key |

WFDXOXNFNRHQEC-TZATYFTBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Azoxystrobin-d3: A Technical Guide to Isotopic Purity and Certification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azoxystrobin-d3, a deuterated analog of the broad-spectrum fungicide Azoxystrobin. This document outlines the critical parameters of isotopic and chemical purity as typically presented in a Certificate of Analysis (CoA) and details the experimental methodologies used for its characterization. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its deuteration provides a distinct mass difference from the unlabeled parent compound, enabling precise quantification in complex matrices.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-purity deuterated standard like this compound provides crucial data on its identity, purity, and stability. The following table summarizes the typical quantitative data found on a CoA for this compound. The values presented are representative and may vary between different commercial suppliers and batches.

| Parameter | Specification | Method |

| Identity | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₂₂H₁₄D₃N₃O₅ | Mass Spectrometry |

| Molecular Weight | 406.41 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥98.0% | HPLC-UV |

| Isotopic Purity | ≥98.0 atom % D | Mass Spectrometry / NMR |

| Isotopic Enrichment | ≥99% | Mass Spectrometry |

| Physical Data | ||

| Melting Point | 116-118 °C | Capillary Method |

| Solubility | Soluble in Methanol, Acetonitrile | Visual Inspection |

| Storage | ||

| Recommended Storage | 2-8°C, under inert atmosphere | Manufacturer's Recommendation |

Experimental Protocols

The determination of isotopic and chemical purity of this compound involves rigorous analytical techniques. The following sections detail the typical experimental protocols for the key analyses cited in the Certificate of Analysis.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of this compound by separating it from any unlabeled Azoxystrobin and other impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Azoxystrobin certified reference material

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: The calibration standards and the sample solution are injected into the HPLC system. The purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic purity and enrichment of deuterated compounds like this compound.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (optional, as a mobile phase additive)

Procedure:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent to a concentration of approximately 1 µg/mL.

-

Infusion or LC-MS Analysis: The sample solution is either directly infused into the mass spectrometer or injected into the LC-HRMS system.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 100-1000

-

Resolution: >10,000

-

-

Data Analysis: The isotopic distribution of the molecular ion is analyzed. The isotopic purity is calculated by comparing the intensity of the ion peak corresponding to the deuterated molecule (d3) to the intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and over-deuterated (d4, etc.) species. The contribution of natural isotopes (e.g., ¹³C) is corrected for in the calculation.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can be used to confirm the position of deuterium labeling and to estimate the isotopic purity.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

Procedure:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent.

-

NMR Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the position of labeling. The integration of the remaining proton signals relative to a known internal standard can be used to estimate the isotopic purity. In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a CD group) and an isotopic shift compared to the unlabeled compound, further confirming the labeling.

Visualizations

Analytical Workflow for Purity Assessment

The following diagram illustrates the typical workflow for the comprehensive analysis of this compound to certify its purity.

Caption: Analytical workflow for this compound purity assessment.

Metabolic Pathway of Azoxystrobin

Azoxystrobin undergoes several metabolic transformations in biological systems. The following diagram depicts the main metabolic pathways.

Caption: Major metabolic pathways of Azoxystrobin.

References

Synthesis and Isotopic Labeling of Azoxystrobin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azoxystrobin, with a specific focus on the preparation of its deuterated analog, Azoxystrobin-d3. This isotopically labeled compound is a critical internal standard for quantitative analyses, such as mass spectrometry-based assays, in metabolic studies and environmental monitoring. This document outlines the primary synthetic pathways, detailed experimental protocols, and the incorporation of a deuterium label.

Introduction to Azoxystrobin and its Deuterated Analog

Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby preventing ATP synthesis in fungi.[1] Due to its widespread use in agriculture, there is a significant need for analytical standards to monitor its presence and metabolic fate in various matrices. This compound, a stable isotope-labeled version of the parent compound, serves as an ideal internal standard for such applications, offering high accuracy and precision in quantification.[2][3] The deuterium labeling is typically introduced in the methoxy group of the acrylate moiety, a chemically stable position.

Synthetic Pathways of Azoxystrobin

The industrial synthesis of Azoxystrobin has been well-established and typically involves a multi-step process. Several synthetic routes have been described in patent literature, with a common strategy focusing on the sequential construction of the molecule.[4][5] A prevalent method involves the etherification of a key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, with 2-cyanophenol.[4][6]

Alternative approaches, such as those employing a Suzuki cross-coupling reaction, have also been developed to construct the core structure of Azoxystrobin.[7]

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthesis of Azoxystrobin to incorporate a deuterated precursor. The most logical and efficient point of deuterium incorporation is at the methoxyacrylate methyl group, utilizing deuterated methanol (CD3OH).

The proposed synthetic pathway for this compound is illustrated below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

3.1.1. Preparation of Deuterated Precursor: Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy-d3-acrylate

The synthesis of this deuterated intermediate follows the established routes for the unlabeled analogue, with the substitution of methanol with methanol-d3 (CD3OH) in the final esterification step. The synthesis of methanol-d3 can be achieved through H/D exchange from the more readily available methanol-d4 (CD3OD).

Protocol for Methanol-d3 (CD3OH) Preparation:

-

To a round-bottom flask equipped with a distillation apparatus, add methanol-d4 (CD3OD) and a 10-fold molar excess of water (H2O).

-

Heat the mixture to reflux and then distill off the methanol-d3 (CD3OH).

-

Repeat the process of adding water and distilling to ensure complete H/D exchange at the hydroxyl group.

-

Dry the resulting methanol-d3 over molecular sieves.

The subsequent steps to synthesize the key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy-d3-acrylate, involve multi-step synthesis which is not detailed here but follows established literature procedures for the non-deuterated compound, substituting methanol with the prepared methanol-d3.

3.1.2. Synthesis of this compound

This final step involves the etherification of the deuterated intermediate with 2-cyanophenol.

Protocol:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxy-d3-acrylate (0.25 mol), 2-cyanophenol (0.275 mol), and anhydrous potassium carbonate (0.2 mol).[6]

-

Add a catalytic amount of trimethylamine hydrochloride (0.02 mol).[6]

-

Heat the reaction mixture to 80 °C with stirring and maintain this temperature for 8 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and add 100 g of water.

-

Separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxy-d3-acrylate | 0.25 mol | [6] |

| 2-Cyanophenol | 0.275 mol | [6] |

| Potassium Carbonate | 0.2 mol | [6] |

| Trimethylamine Hydrochloride | 0.02 mol | [6] |

| Toluene (solvent) | 150 g | [6] |

| Reaction Conditions | ||

| Temperature | 80 °C | [6] |

| Reaction Time | 8 hours | [6] |

| Product | ||

| Theoretical Yield | ~101 g | |

| Expected Purity | >98% | [4] |

| Molecular Formula | C22H14D3N3O5 | [3][8] |

| Molecular Weight | 406.41 g/mol | [3][8] |

Table 1: Summary of reactants and reaction conditions for the synthesis of this compound.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the Azoxystrobin structure, with the absence of the methoxy singlet at ~3.8 ppm. |

| ¹³C NMR | Signals consistent with the Azoxystrobin carbon skeleton. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 407.4, confirming the incorporation of three deuterium atoms. |

| HPLC | Purity assessment, expected to be >98%. |

Table 2: Expected analytical data for the characterization of this compound.

Logical Relationships in Synthesis

The synthesis of Azoxystrobin and its deuterated analog relies on a series of well-defined chemical transformations. The logical flow of the synthesis is depicted in the following diagram.

Figure 2: Logical workflow of this compound synthesis.

This guide provides a foundational understanding of the synthesis and labeling of this compound. Researchers should consult the cited literature for more detailed information and adapt the protocols as necessary for their specific laboratory conditions and safety procedures. The use of deuterated standards is paramount for accurate and reliable quantification in advanced analytical studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. Method for producing deuterated methyl methacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereospecific syntheses of 3'-deuterated pyrimidine nucleosides and their site-specific incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0186106B1 - Process for the production of deuterated methyl acrylate or deuterated methyl methacrylate - Google Patents [patents.google.com]

Azoxystrobin-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound Azoxystrobin-d3, including its fundamental chemical properties, established analytical methodologies, and its mechanism of action. This document is intended to serve as a valuable resource for professionals engaged in research and development who utilize this compound as an internal standard or for metabolic studies.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical identifiers and properties.

| Parameter | Value | Reference |

| CAS Number | Not explicitly available for the deuterated form. The CAS for unlabeled Azoxystrobin is 131860-33-8. | |

| Molecular Formula | C₂₂H₁₄D₃N₃O₅ | |

| Molecular Weight | 406.41 g/mol |

Mechanism of Action

Azoxystrobin functions as a potent inhibitor of fungal mitochondrial respiration. Its mode of action involves binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This binding action effectively blocks the transfer of electrons, thereby inhibiting the production of ATP, which is essential for fungal cellular processes. This disruption of the energy supply ultimately leads to the cessation of fungal growth and sporulation.[1][2][3]

Caption: Mechanism of action of Azoxystrobin.

Experimental Protocols for Quantification

This compound is primarily utilized as an internal standard for the quantification of Azoxystrobin in various matrices. The following protocols outline common analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of Azoxystrobin technical material.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: HP-5, 30 m length x 0.32 mm i.d. x 0.25 µm film thickness.[4]

-

Oven Temperature Program: Initial temperature of 240°C, ramp at 3°C/min to 270°C, then ramp at 5°C/min to 300°C and hold for 4 minutes.[4]

-

Injector Temperature: 250°C.[4]

-

Detector Temperature: 300°C.[4]

-

Carrier Gas: Helium at a flow rate of 1.5 ml/min.[4]

-

Internal Standard: Dibutyl phthalate (DBP) is a suitable internal standard for the analysis of the unlabeled compound and can be used in conjunction with this compound for method development.[4]

-

Sample Preparation:

-

Prepare a standard solution of Azoxystrobin and a separate solution of the internal standard in acetone.

-

Weigh a sample containing a known amount of Azoxystrobin and dissolve it in acetone with the internal standard.

-

Inject 1 µL of the standard and sample solutions into the GC.

-

Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard in the sample and the standard.

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD offers a robust method for the simultaneous determination of Azoxystrobin and its impurities or in combination with other active ingredients in formulated products.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm × 1.8 µm).[5]

-

Mobile Phase: Isocratic elution with a mixture of 0.1% acetic acid and acetonitrile (30:70 v/v).[5]

-

Flow Rate: 0.52 ml/min.[5]

-

Detection Wavelength: 210 nm.[5]

-

Sample Preparation:

-

Prepare individual stock solutions of analytical standards of Azoxystrobin and any other analytes in acetonitrile.

-

Create a series of mixed standard solutions at various concentrations.

-

Prepare the sample solution by diluting the formulation in acetonitrile.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the analytes based on the calibration curve generated from the standard solutions.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of Azoxystrobin residues in complex matrices such as soil and plant tissues. This compound is an ideal internal standard for this application to correct for matrix effects and variations in extraction efficiency.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Sample Extraction:

-

Extract the sample with an appropriate solvent, such as acetonitrile or dichloromethane.

-

Perform a liquid-liquid partition to clean up the extract.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic and Mass Spectrometric Conditions: These will be instrument-specific and require optimization. The use of this compound as an internal standard is critical for accurate quantification. The internal standard should be added to the sample prior to extraction.

-

Quantification: Create a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of unlabeled Azoxystrobin. The concentration of Azoxystrobin in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of Azoxystrobin using this compound as an internal standard with LC-MS/MS.

Caption: LC-MS/MS analytical workflow.

References

An In-depth Technical Guide on the Core Mechanism of Action of Azoxystrobin and its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin, a broad-spectrum fungicide, operates through a highly specific mechanism of action, targeting mitochondrial respiration in pathogenic fungi. This technical guide provides a comprehensive overview of the molecular interactions and biochemical consequences of azoxystrobin's activity. Furthermore, it explores the theoretical implications of deuterium substitution on its mechanism, drawing upon the principles of the kinetic isotope effect (KIE). While experimental data on deuterated azoxystrobin is not extensively available in public literature, this guide extrapolates its anticipated behavior based on analogous deuterated compounds. This document is intended to serve as a foundational resource for researchers engaged in fungicide development, resistance studies, and the broader field of mitochondrial biochemistry.

Introduction

Azoxystrobin is a member of the strobilurin class of fungicides, which are synthetic analogues of naturally occurring compounds.[1][2] It exhibits broad-spectrum activity against a wide range of fungal pathogens, making it a critical tool in modern agriculture.[3][4] Its efficacy stems from its ability to disrupt the fungal electron transport chain, a vital process for cellular energy production.[1][5] Understanding the precise mechanism of action is paramount for the development of new, more effective fungicides and for managing the emergence of resistance.[6]

This guide will delve into the core mechanism of azoxystrobin, detailing its interaction with the cytochrome bc1 complex. It will also present a theoretical framework for the mechanism of action of its deuterated form, a topic of growing interest in drug development for its potential to modulate metabolic stability and efficacy.[2][7]

Mechanism of Action of Azoxystrobin

Azoxystrobin's primary mode of action is the inhibition of mitochondrial respiration by targeting the Quinone outside (Qo) binding site of the cytochrome bc1 complex, also known as Complex III.[1][3][8] This complex is a crucial component of the electron transport chain in fungi.[9]

The Cytochrome bc1 Complex: The Target of Azoxystrobin

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the membrane, which generates the proton-motive force necessary for ATP synthesis.[9] The complex contains two distinct quinone-binding sites: the Qo site, located on the outer side of the inner membrane, and the Qi site, on the inner side.[10]

Binding of Azoxystrobin to the Qo Site

Azoxystrobin specifically binds to the Qo site, competitively inhibiting the binding of the natural substrate, ubiquinol.[1][5] This binding effectively blocks the transfer of electrons to the Rieske iron-sulfur protein and cytochrome c1, thereby halting the electron flow through the respiratory chain.[9] The binding is characterized by a high affinity, leading to potent inhibition of the enzyme's activity.

The following diagram illustrates the signaling pathway of mitochondrial respiration and the inhibitory action of azoxystrobin.

Caption: Mitochondrial electron transport chain and the inhibitory site of Azoxystrobin.

Consequences of Inhibition

The inhibition of the cytochrome bc1 complex by azoxystrobin leads to a cascade of detrimental effects within the fungal cell:

-

Cessation of ATP Synthesis: The primary consequence is the halt of ATP production via oxidative phosphorylation, depriving the cell of its main energy source.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, resulting in the increased production of superoxide radicals and other reactive oxygen species.[11] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Inhibition of Fungal Growth and Development: The lack of ATP and cellular damage ultimately inhibits critical fungal processes such as spore germination, mycelial growth, and sporulation.[3]

Quantitative Data on Azoxystrobin Efficacy

The efficacy of azoxystrobin can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the fungal species and the specific experimental conditions.

| Fungal Species/Cell Line | Parameter | Value | Reference |

| Sclerotiorum sclerotiorum | EC50 (mycelial growth) | 0.1127 to 0.6163 µg/mL | [12] |

| Cercospora nicotianae | EC50 (conidial germination) | < 0.08 to > 1.18 µg/mL | [13] |

| HepG2 (human hepatocarcinoma) cells | IC50 (cytotoxicity) | 206.1 - 231.2 µM | [1] |

| Porcine cytochrome bc1 complex | Ki | 1.89 nmol/L (for an analog) | [9] |

Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant, representing the affinity of an inhibitor for an enzyme.

Mechanism of Action of Deuterated Azoxystrobin: A Theoretical Perspective

While specific experimental data on the mechanism of action of deuterated azoxystrobin is scarce in publicly available literature, its behavior can be inferred from the principles of the kinetic isotope effect (KIE).

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[14] In the case of deuterated compounds, the replacement of hydrogen (¹H) with deuterium (²H or D) can significantly slow down reactions where a C-H bond is broken in the rate-determining step. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, requiring more energy to break.[2]

Potential Effects of Deuteration on Azoxystrobin

Deuteration of azoxystrobin could potentially impact its mechanism of action and overall efficacy in several ways:

-

Altered Metabolic Stability: One of the primary applications of deuteration in drug development is to enhance metabolic stability.[2][7] If azoxystrobin is metabolized by enzymes such as cytochrome P450s at a position where hydrogen is replaced by deuterium, the rate of its breakdown could be reduced. This could lead to a longer half-life in the target organism and potentially increased efficacy or a longer duration of action. The following diagram illustrates this concept.

Caption: The Kinetic Isotope Effect on Azoxystrobin Metabolism.

-

Binding Affinity: The effect of deuteration on the binding affinity (Ki) to the Qo site is less predictable without experimental data. While the overall shape and electronic properties of the molecule are largely unchanged, subtle alterations in vibrational modes could potentially influence the binding thermodynamics. However, significant changes in binding affinity are generally not expected unless the deuterated position is directly involved in a critical hydrogen bond or other key interaction with the protein.

-

Resistance Profile: The impact of deuteration on the development of fungal resistance is an area that warrants investigation. It is unlikely that deuteration would overcome existing resistance mechanisms based on target site mutations (e.g., G143A), as these mutations sterically hinder the binding of the entire inhibitor molecule.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of fungicides like azoxystrobin.

Determination of IC50 for Mycelial Growth Inhibition

This protocol is used to determine the concentration of a fungicide that inhibits the growth of a fungal mycelium by 50%.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Fungicide stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Add the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent only.

-

Pour the amended agar into sterile petri dishes and allow them to solidify.

-

From a fresh culture of the fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial plug in the center of each fungicide-amended and control plate.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the IC50 value using a suitable statistical software.[4]

The following diagram outlines the workflow for determining the IC50 value.

Caption: Workflow for Determining the IC50 of a Fungicide.

Cytochrome bc1 Complex Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate: Ubiquinol (e.g., decylubiquinol)

-

Electron acceptor: Cytochrome c (from horse heart)

-

Inhibitors: Azoxystrobin, Antimycin A (Qi site inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and cytochrome c.

-

Add the isolated mitochondria or purified enzyme to the cuvette.

-

To measure the specific activity of the cytochrome bc1 complex, other complexes can be inhibited (e.g., Complex IV with potassium cyanide).

-

Add the test compound (azoxystrobin or its deuterated form) at various concentrations.

-

Initiate the reaction by adding the substrate (ubiquinol).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

The rate of the reaction is proportional to the activity of the cytochrome bc1 complex.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 or Ki value.[15][16]

Conclusion

Azoxystrobin remains a cornerstone of fungal disease management due to its potent and specific inhibition of the mitochondrial cytochrome bc1 complex. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols. While the exploration of deuterated azoxystrobin is still in its nascent stages from a public research perspective, the principles of the kinetic isotope effect suggest a promising avenue for enhancing its metabolic stability. Further experimental investigation into the synthesis, efficacy, and metabolic fate of deuterated azoxystrobin is crucial to fully realize its potential. The methodologies and theoretical frameworks presented herein offer a solid foundation for such future research endeavors.

References

- 1. Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 8. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 16. The dimeric structure of the cytochrome bc1 complex prevents center P inhibition by reverse reactions at center N - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Azoxystrobin-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The solubility of Azoxystrobin in a range of organic solvents at 20°C is summarized in the table below. This data is essential for researchers developing formulations, conducting analytical studies, and designing experiments involving this active compound.

| Organic Solvent | Solubility (g/L) |

| Dichloromethane | 400[1][2] |

| Acetonitrile | 340[2] |

| Ethyl Acetate | 130[2] |

| Acetone | 86[2] |

| Toluene | 55[2] |

| Methanol | 20[2] |

| n-Octanol | 1.4[2] |

| Hexane | 0.057[2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. A common and reliable method for determining the solubility of a solid compound like Azoxystrobin-d3 in an organic solvent is the gravimetric method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials with solvent-resistant caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent.

-

Weigh the dish or vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).

-

Visualizations

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin functions as a fungicide by inhibiting mitochondrial respiration.[3][4] It specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby blocking electron transfer.[3][4] This disruption prevents the generation of ATP, the primary energy currency of the cell, leading to fungal cell death.[5] The deuterated form, this compound, is expected to follow the same mechanism of action and is often used as an internal standard in analytical studies.[3]

Caption: Mechanism of action of Azoxystrobin.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using a gravimetric method.

Caption: Workflow for gravimetric solubility determination.

References

Stability and storage conditions for Azoxystrobin-d3 standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the Azoxystrobin-d3 standard. Understanding these parameters is critical for ensuring the accuracy and reliability of analytical measurements in research and development settings. This compound, a deuterium-labeled form of the broad-spectrum fungicide Azoxystrobin, is primarily used as an internal standard in quantitative analysis by mass spectrometry.[1][2] Its stability profile is considered analogous to that of its unlabeled counterpart.

Recommended Storage Conditions

To maintain the integrity and concentration of the this compound standard, it is essential to adhere to the manufacturer's storage recommendations. While shipping may occur at room temperature, long-term storage conditions are more stringent.[2][3]

| Parameter | Recommendation | Source |

| Storage Temperature | Store at 5 - 30°C. Protect from frost and extreme heat.[4] Specific product inserts may recommend -20±1°C for long-term stability.[5] | Cayman Chemical[6], FMC UK[4] |

| Container | Keep in the original, tightly sealed container.[6][7] | Indofil Industries[7] |

| Storage Environment | Store in a cool, well-ventilated, and dry area.[4][7] The storage room should be constructed of incombustible material.[4] | Indofil Industries[7], FMC UK[4] |

| Incompatibilities | Keep away from foodstuffs, beverages, and feed.[6] Avoid allowing the product to become wet during storage.[7] | Indofil Industries[7], Cayman Chemical[6] |

| Solution Stability | Analytical solutions of Azoxystrobin in acetonitrile and water are stable for up to 48 hours at room temperature.[8] | Rahul et al., 2022[8] |

Stability Profile of Azoxystrobin

The stability of Azoxystrobin, and by extension this compound, is influenced by temperature, pH, and light. Understanding its degradation under various stress conditions is crucial for interpreting analytical results and for the development of stability-indicating methods.

Accelerated and Thermal Stability

Accelerated storage studies are performed to predict the long-term stability of a substance. Azoxystrobin has demonstrated high stability under such conditions.

| Condition | Duration | Loss of Active Ingredient | Conclusion | Source |

| 54 ± 2°C | 14 days | Not specified | Chemically stable | US EPA (cited in HSDB)[9] |

| 54 ± 2°C | 21 days | 2.54% | Relatively stable | Abdel razik et al., 2024[10][11] |

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many chemical compounds. Azoxystrobin is generally stable to hydrolysis under neutral and acidic conditions at ambient temperatures.

| pH | Temperature | Duration | Result | Source |

| 5 | 25°C | 31 days | No significant hydrolysis (<10%) | FAO[12][13] |

| 7 | 25°C | 31 days | No significant hydrolysis (<10%) | FAO[12][13] |

| 9 | 25°C | 31 days | No significant hydrolysis (<10%) | FAO[12][13] |

| 9 | 50°C | - | Significant hydrolysis (DT50 = 12.56 days) | FAO[12] |

Photostability

Azoxystrobin can undergo degradation upon exposure to light, which involves photoisomerization from the active E-isomer to the less active Z-isomer.[14]

| Condition | Result | Source |

| Photolysis | Both photolytic and microbial degradation are important routes of degradation under field conditions, ultimately leading to the formation of CO2.[12] Photostable.[9] | FAO[12], HSDB[9] |

| UV Stress | 0.429% degradation of the standard and 0.037% of the sample in a forced degradation study.[8] | Rahul et al., 2022[8] |

Degradation Pathways

The primary degradation of Azoxystrobin in various environments involves the hydrolysis of the ester moiety.[15][16] Other identified pathways include hydroxylation of the cyanophenyl ring and cleavage of the ether linkage.[12]

Caption: Major degradation pathways of Azoxystrobin.

Experimental Protocols

Stability-Indicating RP-HPLC Method

A common method to assess the stability of Azoxystrobin is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][17]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 column.

-

Mobile Phase: A mixture of Acetonitrile and water, typically in a ratio of 80:20 (v/v).[8][17]

-

Detection Wavelength: 255 nm.[17]

-

Run Time: Approximately 15 minutes.[17]

-

Procedure: A solution of the this compound standard is prepared in a suitable diluent (e.g., the mobile phase). This solution is then injected into the HPLC system, and the peak area is measured. The stability is assessed by comparing the peak area of the standard stored under test conditions to that of a freshly prepared standard.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[17]

-

Acid Degradation: The standard is exposed to an acidic solution (e.g., 5N HCl) and heated (e.g., at 60°C for 10 minutes).[17]

-

Alkaline Degradation: The standard is exposed to a basic solution (e.g., 5N NaOH) and heated (e.g., at 60°C for 10 minutes).[17]

-

Thermal Degradation: The standard is subjected to dry heat.

-

UV Degradation: The standard is exposed to ultraviolet light.[17]

-

Analysis: Following exposure to the stress conditions, the samples are diluted and analyzed using the validated RP-HPLC method to observe the extent of degradation and to ensure that any degradation products are well-separated from the main Azoxystrobin peak.[8]

Caption: Workflow for a forced degradation study.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. data.fmc-agro.co.uk [data.fmc-agro.co.uk]

- 5. ijsr.in [ijsr.in]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. indofil.com [indofil.com]

- 8. researchgate.net [researchgate.net]

- 9. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of Accelerated Storage on the Stability of Azoxystrobin Fungicide and It Is Toxicity on Albino Rats [article.innovationforever.com]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

- 13. fao.org [fao.org]

- 14. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 15. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]

In-depth Technical Guide to the Commercial Availability of Azoxystrobin-d3 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Azoxystrobin-d3 analytical standard, a critical tool for researchers and scientists engaged in drug development and analytical testing. This document details available product specifications from various suppliers, outlines a general experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, and presents key logical workflows for its application.

Commercial Availability and Product Specifications

This compound is a deuterated analog of Azoxystrobin, a broad-spectrum fungicide. Its use as an internal standard in analytical chemistry is crucial for achieving accurate and precise quantification of Azoxystrobin in various matrices by correcting for matrix effects and variations in instrument response. Several chemical suppliers offer this compound and related isotopically labeled standards. The following tables summarize the available information on these products. It is important to note that while direct access to Certificates of Analysis (COA) is often restricted to customers, the information presented is based on publicly available product data sheets and typical specifications for such analytical standards. For exact lot-specific data, obtaining the COA from the supplier is essential.

Table 1: Commercially Available this compound and Related Analytical Standards

| Supplier | Product Name | Catalog Number | Purity (Typical) | Isotopic Enrichment (Typical) | Formulation | Storage Conditions |

| MedChemExpress | This compound | HY-B0849S1 | ≥98% | Not specified | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |

| Sigma-Aldrich (PESTANAL®) | Azoxystrobin-(cyanophenoxy-d4) | 31697 | Analytical Standard Grade | Not specified | Neat | 2-8°C |

| Toronto Research Chemicals | This compound | A991207 | Not specified | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | (Z)-Azoxystrobin | sc-210884 | Not specified | Not applicable (non-deuterated isomer) | Solid | Room Temperature |

| AccuStandard | Azoxystrobin | P-719N | Not specified | Not applicable (non-deuterated) | 10 mg | Ambient (>5 °C) |

| CP Lab Safety | Azoxystrobin, Analytical Standard | C10413000 | Analytical Standard | Not applicable (non-deuterated) | 100 mg | Not specified |

Table 2: Chemical and Physical Properties of Azoxystrobin and its Deuterated Analog

| Property | Azoxystrobin | This compound |

| Molecular Formula | C₂₂H₁₇N₃O₅ | C₂₂H₁₄D₃N₃O₅ |

| Molecular Weight | 403.39 g/mol | 406.41 g/mol |

| CAS Number | 131860-33-8 | Not consistently provided |

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS Analysis

The following provides a generalized methodology for the quantification of Azoxystrobin in a given matrix using this compound as an internal standard. This protocol is a composite based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.[1]

1. Standard Preparation:

-

Stock Solutions: Prepare individual stock solutions of Azoxystrobin and this compound (internal standard, IS) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Store these solutions at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Azoxystrobin stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL). This solution will be used to spike all samples, calibration standards, and quality control samples.

2. Sample Preparation (QuEChERS Method):

-

Extraction:

-

Weigh a representative homogenized sample (e.g., 10 g of a food matrix) into a 50 mL centrifuge tube.

-

Add a specific volume of the this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Collect the supernatant.

-

The extract is now ready for LC-MS/MS analysis. It may be diluted further if necessary.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Azoxystrobin.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Azoxystrobin: Monitor at least two transitions (a quantifier and a qualifier) to ensure accurate identification and quantification.

-

This compound: Monitor the corresponding transitions for the deuterated internal standard.

-

-

4. Data Analysis and Quantification:

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the Azoxystrobin quantifier ion to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Quantification: Determine the concentration of Azoxystrobin in the samples by calculating the peak area ratio and interpolating from the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound as an analytical standard.

Caption: Procurement and analytical workflow for this compound.

Caption: Role of internal standard in LC-MS quantification.

References

Methodological & Application

Application Note: Quantitative Analysis of Azoxystrobin in Agricultural Matrices using a Validated LC-MS/MS Method with Azoxystrobin-d3 Internal Standard

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the fungicide Azoxystrobin in complex matrices. The use of a stable isotope-labeled internal standard, Azoxystrobin-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, recovery, precision, and sensitivity, demonstrating its suitability for routine pesticide residue analysis in food safety and environmental monitoring laboratories.

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its extensive use necessitates reliable and sensitive analytical methods to monitor its residue levels in food products and the environment to ensure consumer safety and regulatory compliance. LC-MS/MS has become the technique of choice for pesticide analysis due to its high selectivity and sensitivity. To overcome challenges such as matrix-induced ion suppression or enhancement, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound, a deuterated analog of Azoxystrobin, is an ideal internal standard as it shares identical chemical properties and chromatographic behavior with the target analyte, but is distinguishable by its mass-to-charge ratio.[1][2] This ensures accurate quantification across diverse and complex sample matrices.

Experimental Protocols

Materials and Reagents

-

Standards: Azoxystrobin (Purity ≥99%), this compound (Purity ≥99%)

-

Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade, ≥99%)

-

Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

-

Filters: 0.22 µm PTFE syringe filters.

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Azoxystrobin and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to create an intermediate working solution.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile. A typical concentration range is 1 to 200 ng/mL. Fortify each calibration standard with the IS spiking solution to a final concentration of 50 ng/mL.

Sample Preparation (Modified QuEChERS Protocol)

-

Homogenization: Weigh 10 g of a homogenized sample (e.g., tomato, cucumber, lettuce) into a 50 mL centrifuge tube.[3][4]

-

Fortification: Add 100 µL of the 1 µg/mL IS spiking solution (this compound) to the sample.

-

Extraction: Add 10 mL of acetonitrile (containing 1% formic acid). Cap the tube and shake vigorously for 1 minute.[5]

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute to prevent the agglomeration of salts.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥10,000 rpm for 2 minutes.

-

Final Preparation: Take the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 10% B

-

12.0 min: 10% B

-

-

-

Mass Spectrometry (MS) System:

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific ion transitions should be optimized for the instrument in use.[6]

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Azoxystrobin | 404.1 | 372.1 | 329.1 |

| This compound (IS) | 407.1 | 375.1 | 332.1 |

Results and Discussion

The developed LC-MS/MS method was validated according to standard guidelines to assess its performance for the quantification of Azoxystrobin. The use of this compound as an internal standard effectively compensated for matrix effects, leading to excellent accuracy and precision. A summary of the quantitative validation data is presented below.

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.002 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg[4] |

| Accuracy (Recovery %) | 88% - 106%[7] |

| Precision (RSD %) | < 10%[5] |

The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient exceeding 0.998. The sensitivity was high, with an LOQ of 0.01 mg/kg, which is well below the maximum residue limits (MRLs) set by most regulatory bodies. The accuracy of the method was confirmed by recovery studies at different spiking levels, with mean recoveries falling within the acceptable range of 88-106%.[7] The precision, expressed as the relative standard deviation (RSD), was consistently below 10%, indicating the method's high reproducibility.[5]

Caption: Workflow for Azoxystrobin analysis.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard and a streamlined QuEChERS sample preparation protocol, provides a highly reliable, sensitive, and accurate tool for the quantification of Azoxystrobin residues. The method is robust and suitable for high-throughput analysis of various agricultural and food samples, supporting food safety monitoring and regulatory compliance efforts.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. esjpesticides.org.eg [esjpesticides.org.eg]

- 5. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Azoxystrobin in Environmental Samples using Gas Chromatography-Mass Spectrometry with an Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Azoxystrobin in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in sample preparation, Azoxystrobin-d3 is employed as an internal standard. The protocol outlines sample extraction and cleanup procedures, GC-MS instrument parameters, and data analysis methods. The presented method is suitable for residue analysis in complex sample types such as soil, water, and agricultural products, demonstrating high precision and accuracy.

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases. Its extensive use necessitates reliable and sensitive analytical methods to monitor its presence in the environment and ensure food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby improving method accuracy and precision. This protocol provides a comprehensive guide for the determination of Azoxystrobin using this advanced analytical approach.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from a variety of sample matrices.

Materials:

-

Homogenized sample (e.g., 10 g of soil or fruit/vegetable homogenate)

-

Acetonitrile (ACN)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the this compound internal standard solution to achieve a final concentration of 0.1 µg/mL.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap the tube and vortex vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis.

GC-MS Conditions:

| Parameter | Value |

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Azoxystrobin | 344 | 372 | 403 |

| This compound | 347 | 375 | 406 |

Data Presentation

The following table summarizes the quantitative performance data for the described method, which is essential for method validation and routine quality control.

Table 1: Method Performance and Validation Data

| Parameter | Result |

| Linearity Range | 0.01 - 1.0 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 mg/kg[1][2] |

| Limit of Quantification (LOQ) | 0.05 mg/kg[1][2] |

| Average Recovery (at 0.1 mg/kg) | 85% - 98%[2] |

| Relative Standard Deviation (RSD) | < 15%[2] |

Experimental Workflow Diagram

Caption: Experimental workflow for Azoxystrobin analysis.

Signaling Pathway Diagram (Logical Relationship)

Caption: Role of the internal standard in ensuring accurate quantification.

References

Application Note: Quantitative Analysis of Azoxystrobin in Food Matrices using QuEChERS Extraction and Isotope Dilution Mass Spectrometry

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases. Its extensive use, however, necessitates robust and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, high throughput, and low solvent consumption.[1][2] This application note details a comprehensive protocol for the extraction of Azoxystrobin from various food matrices using the QuEChERS methodology, followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Azoxystrobin-d3. The use of an isotope-labeled internal standard is crucial for accurate quantification as it effectively compensates for matrix effects and variations in instrument response.

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. In the first step, the homogenized food sample is extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) to induce phase separation and drive the pesticides into the organic layer. The addition of a deuterated internal standard, this compound, at the beginning of the extraction process allows for accurate quantification through isotope dilution. The subsequent d-SPE cleanup step utilizes a combination of sorbents, such as primary secondary amine (PSA) and C18, to remove interfering matrix components like organic acids, sugars, and lipids, resulting in a cleaner extract for instrumental analysis. The final extract is then analyzed by LC-MS/MS, where the analyte and its deuterated internal standard are monitored, and the ratio of their signals is used for precise quantification.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Water (LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).

-

Standards: Azoxystrobin (≥98% purity), this compound (isotopic purity ≥99%).

-

QuEChERS Extraction Salts: Pre-packaged pouches containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate.

-

Dispersive SPE (d-SPE) Cleanup Tubes: 2 mL or 15 mL centrifuge tubes containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Sample Preparation and Homogenization

-

Weigh a representative portion of the food sample (e.g., 10-15 g).

-

Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to facilitate homogenization.

-

Store the homogenized sample in a sealed container at ≤ -20°C until analysis.

QuEChERS Extraction

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate volume of the this compound internal standard solution to achieve a final concentration relevant to the expected analyte concentration range.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing the appropriate sorbent mixture (e.g., PSA and C18 for general fruit and vegetable matrices).

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥5000 rpm for 5 minutes.

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer. The specific conditions will vary depending on the instrumentation used. The following are typical parameters:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Azoxystrobin and this compound.

Data Presentation

The following tables summarize the quantitative performance data for the QuEChERS extraction of Azoxystrobin in various food matrices.

Table 1: Recovery and Precision Data for Azoxystrobin in Various Food Matrices

| Food Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Tomato | 0.1 | 83.92 | 16.38 | [1] |

| 1.0 | 91.23 | 6.22 | [1] | |

| 3.0 | 88.54 | 7.99 | [1] | |

| Cucumber | 0.1 | 95.77 | 12.84 | [1] |

| 1.0 | 86.17 | 5.01 | [1] | |

| 3.0 | 90.32 | 6.40 | [1] | |

| Guava | 0.01 | 101 | <20 | [3] |

| 0.1 | 112 | <20 | [3] | |

| Dragon Fruit | 0.005 | 86 | <20 | [3] |

| 0.05 | 100 | <20 | [3] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Azoxystrobin

| Food Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Tomato | 0.01 | 0.05 | [1] |

| Cucumber | 0.01 | 0.05 | [1] |

| Guava | - | 0.01 | [3] |

| Dragon Fruit | - | 0.005 | [3] |

Mandatory Visualization

Caption: QuEChERS experimental workflow for Azoxystrobin analysis.

Caption: Principle of internal standard quantification.

References

Application Note: Quantification of Azoxystrobin in Grapes Using an Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Azoxystrobin is a widely used broad-spectrum fungicide from the strobilurin group, essential for managing fungal diseases like downy and powdery mildew in viticulture.[1][2] Due to its extensive use, regulatory bodies have established Maximum Residue Levels (MRLs) for azoxystrobin in grapes to ensure consumer safety.[3] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of its residues in grape matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a standard approach for pesticide analysis in complex food matrices.[4][5]

This application note details a validated method for the quantification of azoxystrobin in grapes. To enhance accuracy and precision while mitigating matrix effects, a stable isotope-labeled internal standard, Azoxystrobin-d3, is employed.[6][7] The protocol provides a comprehensive workflow from sample preparation to final analysis, suitable for food safety and quality control laboratories.

Experimental Protocols

1. Materials and Reagents

-

Standards: Azoxystrobin (≥98% purity), this compound (isotopic purity ≥99%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquohydrate.

-

Kits: QuEChERS extraction salt packets (e.g., containing 4g MgSO₄, 1g NaCl, 1g trisodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquohydrate).[4][8]

-

Cleanup: Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄.[9]

2. Instrumentation

-

Liquid Chromatograph: A UHPLC or HPLC system equipped with a binary pump and autosampler.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

3. Standard Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Azoxystrobin and this compound in acetonitrile.

-

Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Azoxystrobin by diluting the stock solution with acetonitrile.

-

Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting its stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank grape extracts with appropriate volumes of the Azoxystrobin intermediate solution and a fixed volume of the IS working solution. A typical calibration range is 1 to 200 ng/mL.[8]

4. Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative grape sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the homogenized sample.

-

Extraction: Add 10 mL of acetonitrile to the tube.[4] Vigorously shake or vortex for 1 minute.

-

Salting Out: Add the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffers).[8] Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the acetonitrile layer.[8]

-

Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant into a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.[9]

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed (e.g., ≥6000 rpm) for 2 minutes.[8][9]

-

Filtration and Dilution: Filter the final supernatant through a 0.2 µm syringe filter into an autosampler vial.[8] An optional dilution with water or mobile phase A may be performed before injection.[9]

5. LC-MS/MS Analysis

-

LC Conditions:

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Methanol/Water (90:10, v/v) with 5 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient starts at 10-25% B, ramps up to 95% B, holds, and then returns to initial conditions for re-equilibration.[6]

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.[6]

-

Column Temperature: 40 °C.

-

-

MS Conditions:

Data Presentation

Quantitative data and method performance parameters are summarized in the tables below.

Table 1: Optimized MRM Transitions for Azoxystrobin and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Azoxystrobin | 404.1 | 372.1 | 344.1 | -20 |

| This compound (IS) | 407.1 | 375.1 | 347.1 | -20 |

Note: Product ions for Azoxystrobin are based on literature[6]; transitions for this compound are predicted based on a +3 Da shift. Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Performance Characteristics

| Parameter | Result | Source |

|---|---|---|

| Linearity (R²) | > 0.99 | [8] |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | |

| Limit of Detection (LOD) | 0.003 - 0.005 mg/kg | [10][11] |

| Average Recovery (%) | 86 - 112% | [8] |

| Precision (RSD %) | < 15% | [8] |